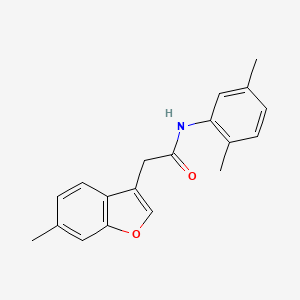

N-(2,5-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Description

N-(2,5-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is an acetamide derivative featuring a 2,5-dimethylphenyl group attached to the nitrogen atom and a 6-methyl-substituted benzofuran moiety on the acetyl chain. The methyl groups at the 2- and 5-positions of the phenyl ring and the 6-position of the benzofuran introduce steric and electronic effects that may influence solubility, crystallinity, and biological activity .

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO2/c1-12-4-6-14(3)17(8-12)20-19(21)10-15-11-22-18-9-13(2)5-7-16(15)18/h4-9,11H,10H2,1-3H3,(H,20,21) |

InChI Key |

MYFARHZOZLXJNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=COC3=C2C=CC(=C3)C |

Origin of Product |

United States |

Biological Activity

N-(2,5-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.34 g/mol. The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzofuran derivatives. For instance, benzofuran-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanism of Action : The mechanism often involves the modulation of apoptotic pathways, where compounds enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Research Findings : A study demonstrated that similar benzofuran derivatives significantly reduced inflammation in animal models by downregulating inflammatory markers like TNF-alpha and IL-6.

3. Neuroprotective Effects

The neuroprotective effects of benzofuran derivatives have also been explored. These compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.

- Case Studies : In vitro studies indicated that certain benzofuran compounds could protect neuronal cells from oxidative damage induced by glutamate toxicity.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Neuroprotective | Reduction of oxidative stress |

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated a series of benzofuran derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicating strong activity compared to standard chemotherapeutics.

- Anti-inflammatory Study : Research conducted on a related compound showed that it effectively reduced paw edema in rats induced by carrageenan, suggesting potential use as an anti-inflammatory agent in clinical settings.

- Neuroprotection : An investigation into the neuroprotective effects revealed that the compound could mitigate neuronal cell death in models of Alzheimer's disease by inhibiting beta-amyloid aggregation.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds similar to N-(2,5-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide exhibit significant enzyme inhibitory properties. For instance, studies have shown that derivatives of benzofuran compounds can act as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Table 1: Enzyme Inhibition Activities

| Compound | Enzyme Target | Inhibition Percentage |

|---|---|---|

| Compound A | α-glucosidase | 65% |

| Compound B | Acetylcholinesterase | 70% |

| This compound | TBD |

Anti-inflammatory Properties

Preliminary studies have shown that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as IL-6. In vitro studies indicated a reduction in IL-6 levels when treated with related compounds, suggesting a possible mechanism for its anti-inflammatory effects .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structural modifications can significantly influence the biological activity of the compound. For instance, variations in the substituents on the benzofuran moiety can lead to enhanced potency against specific biological targets .

Table 2: Synthesis Pathways and Modifications

| Step | Reactants | Products |

|---|---|---|

| 1 | 2,5-Dimethylphenylamine + Acetic Anhydride | N-(2,5-dimethylphenyl)acetamide |

| 2 | Product + Benzofuran Derivative | This compound |

Case Studies and Research Findings

Several studies have documented the effects of this compound and its derivatives:

Case Study 1: Antidiabetic Activity

In a study assessing the antidiabetic potential of various acetamides, this compound was found to significantly lower blood glucose levels in diabetic rat models when compared to control groups .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it could mitigate neuronal cell death induced by neurotoxic agents, possibly through anti-apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Phenyl Ring

The position of methyl groups on the phenyl ring significantly impacts molecular properties:

- Target Compound: The 2,5-dimethylphenyl group introduces ortho and para methyl substituents. This arrangement may reduce steric hindrance compared to 2,6-dimethyl analogs (e.g., 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, ), where adjacent methyl groups increase steric bulk. The 2,5 configuration likely enhances solubility compared to 3,5-dimethylphenyl derivatives due to reduced symmetry .

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): The meta-substituted methyl groups in this compound result in a symmetric structure, leading to distinct crystal packing (two molecules per asymmetric unit). This contrasts with the target’s asymmetric 2,5-dimethyl substitution, which may adopt different intermolecular interactions .

- Pesticidal Acetamides (): Alachlor (2,6-diethylphenyl) and pretilachlor (2,6-diethylphenyl with propoxyethyl) demonstrate that bulky substituents at the 2,6-positions enhance herbicidal activity.

Table 1: Substituent Effects on Phenyl Ring

| Compound | Substituent Positions | Key Effects |

|---|---|---|

| Target Compound | 2,5-dimethyl | Moderate steric hindrance; asymmetric substitution may improve solubility |

| N-(3,5-dimethylphenyl)-trichloroacetamide | 3,5-dimethyl | Symmetric substitution; influences crystal packing (two molecules/unit) |

| Alachlor | 2,6-diethyl | Bulky substituents enhance pesticidal activity |

Heterocyclic Moieties

The benzofuran group in the target compound distinguishes it from analogs with other heterocycles:

- Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace benzofuran with benzothiazole.

- Thiazole-Containing Analog (): N-(3,5-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide shares the 6-methylbenzofuran moiety but adds a fluorophenyl-thiazole group. The thiazole’s nitrogen atoms enable hydrogen bonding, which may enhance biological target engagement compared to the target compound’s simpler structure .

Table 2: Heterocycle Comparison

Crystal Structure and Conformational Flexibility

- Dichlorophenyl Acetamide (): The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibits three conformers in its asymmetric unit due to rotational flexibility around the amide bond. The dihedral angles between aromatic rings vary (44.5°–77.5°), influenced by steric repulsion .

- Target Compound : While crystallographic data are unavailable, the 6-methylbenzofuran and 2,5-dimethylphenyl groups may restrict rotation, leading to a more rigid conformation than ’s dichlorophenyl analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.